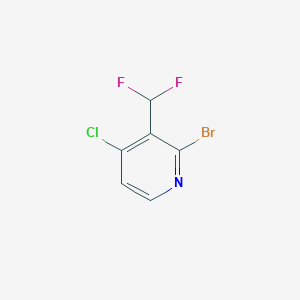
2-(5-Methyl-2-nitrophenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methyl-2-nitrophenoxy)acetic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a methyl group at the 5-position and a nitro group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-nitrophenoxy)acetic acid typically involves the nitration of 5-methylphenol followed by etherification and subsequent carboxylation. One common method includes:
Nitration: 5-Methylphenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 5-methyl-2-nitrophenol.
Etherification: The nitrophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and etherification processes to enhance yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-(5-Methyl-2-nitrophenoxy)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Esterification: Methanol or ethanol with sulfuric acid as a catalyst.
Major Products
Reduction: 2-(5-Methyl-2-aminophenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Esterification: Methyl or ethyl 2-(5-Methyl-2-nitrophenoxy)acetate.
科学的研究の応用
2-(5-Methyl-2-nitrophenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of agrochemicals and as a building block for various industrial chemicals.
作用機序
The mechanism of action of 2-(5-Methyl-2-nitrophenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, if reduced to its amino derivative, it could act as an enzyme inhibitor or modulator.
類似化合物との比較
Similar Compounds
2-(5-Fluoro-2-nitrophenoxy)acetic acid: Similar structure but with a fluorine atom instead of a methyl group.
2-(5-Chloro-2-nitrophenoxy)acetic acid: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
2-(5-Methyl-2-nitrophenoxy)acetic acid is unique due to the presence of the methyl group, which can influence its reactivity and biological activity compared to its halogen-substituted analogs. The methyl group can affect the compound’s lipophilicity and steric properties, potentially leading to different interactions with biological targets and varying degrees of activity in chemical reactions.
特性
分子式 |
C9H9NO5 |
|---|---|
分子量 |
211.17 g/mol |
IUPAC名 |
2-(5-methyl-2-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C9H9NO5/c1-6-2-3-7(10(13)14)8(4-6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChIキー |
RSGIEBXUDPOQPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B15313254.png)
![3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15313256.png)

![7-Iodoimidazo[2,1-f][1,2,4]triazine](/img/structure/B15313297.png)

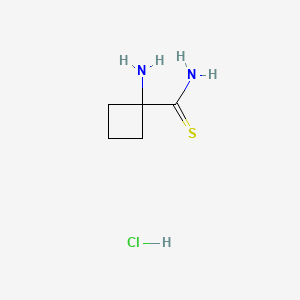
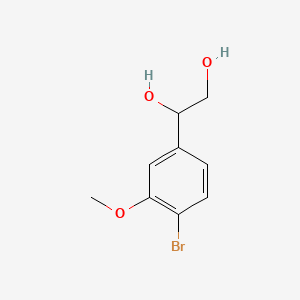
![tert-butyl (1R,5S)-6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15313314.png)
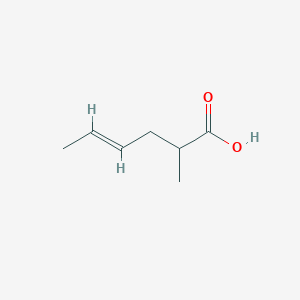
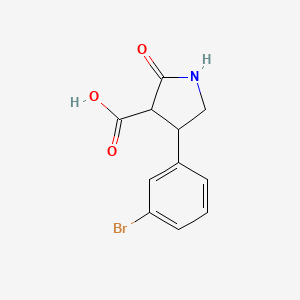
![rac-(3aR,7aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyran-7a-carboxylicacid](/img/structure/B15313339.png)

